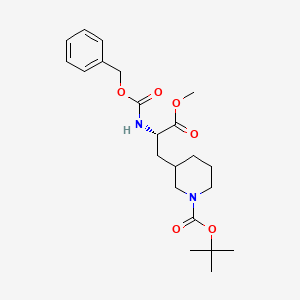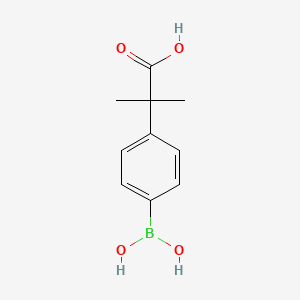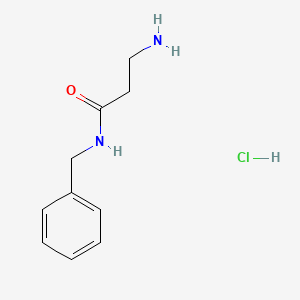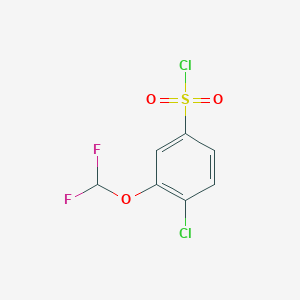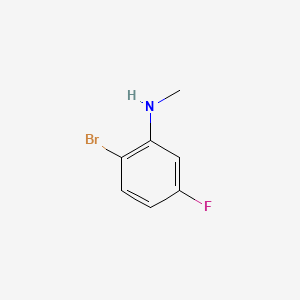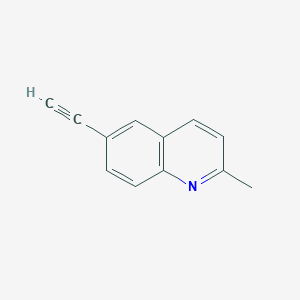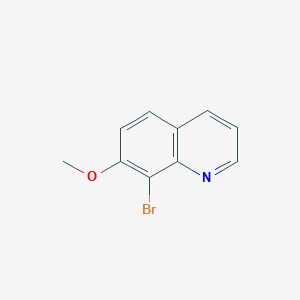
3-Bromo-5-chloro-2-fluoroaniline
Vue d'ensemble
Description
3-Bromo-5-chloro-2-fluoroaniline is a compound with the molecular formula C6H4BrClFN . It is used in the preparation of heterotricyclic carboxamides as RIG-1 agonists for treatment cell proliferation disorders .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with bromine, chlorine, and fluorine atoms, and an amine group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 224.46 . It is a solid at room temperature . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .Applications De Recherche Scientifique
Chemoselective Functionalization
3-Bromo-5-chloro-2-fluoroaniline has been studied in the context of chemoselective functionalization. A study demonstrated the catalytic amination conditions for the chemoselective functionalization of a similar compound, 5-bromo-2-chloro-3-fluoropyridine. This process involved selective substitution reactions under various conditions, which can be relevant for the synthesis of complex organic compounds (Stroup et al., 2007).
Metabolic Fate in Rats
Another relevant research topic for this compound is its metabolism in biological systems. A study on the metabolic fate of 3-chloro-4-fluoroaniline in rats explored the extensive metabolism to various metabolites, which is crucial for understanding the behavior of similar compounds in biological systems (Duckett et al., 2006).
Photolysis Mechanism
The photolysis of haloanilines, including compounds similar to this compound, has been studied to understand their chemical behavior under light exposure. One study focused on the mechanism of photolysis of 3-halogenoanilines in methanol, revealing insights into the formation of various byproducts and the reaction pathways (Othmen et al., 1999).
Dielectric Relaxation Studies
Dielectric relaxation studies of halo-substituted anilines, including compounds related to this compound, have been conducted. These studies provide insights into the molecular interactions and properties of these compounds in different solvents and temperature ranges (Vyas & Vashisth, 1988).
Synthesis of Complex Organic Structures
Research on the synthesis of complex organic structures often involves compounds like this compound. One study reported the synthesis of unique pyridines using a halogen-rich intermediate similar to this compound (Wu et al., 2022).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mécanisme D'action
Target of Action
3-Bromo-5-chloro-2-fluoroaniline is primarily used in the preparation of heterotricyclic carboxamides as RIG-1 agonists . RIG-1 (Retinoic acid-inducible gene I) is a cytoplasmic protein that recognizes viral RNA and plays a crucial role in antiviral immunity .
Mode of Action
As a rig-1 agonist, it likely interacts with rig-1 to enhance its activity . This interaction could lead to increased immune responses against viruses, thereby inhibiting viral replication .
Pharmacokinetics
Like other small organic molecules, it is expected to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
The activation of RIG-1 by this compound leads to an enhanced immune response against viruses . This can result in reduced viral replication and improved clearance of the virus from the body .
Propriétés
IUPAC Name |
3-bromo-5-chloro-2-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClFN/c7-4-1-3(8)2-5(10)6(4)9/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSHMFIIPOVGVDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)F)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679587 | |
| Record name | 3-Bromo-5-chloro-2-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1269232-95-2 | |
| Record name | 3-Bromo-5-chloro-2-fluorobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1269232-95-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-5-chloro-2-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B1524255.png)
